4-Fluorophenyl methylphenylphosphinate
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Overview
Description
4-Fluorophenyl methylphenylphosphinate is an organophosphorus compound characterized by the presence of a fluorine atom on the phenyl ring and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl methylphenylphosphinate typically involves the reaction of 4-fluorophenylphosphonic dichloride with methylphenylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl methylphenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl methylphenylphosphinate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl methylphenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The phosphinate group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoromethylphenidate: A stimulant drug with a similar fluorine substitution on the phenyl ring.
4-Fluoroamphetamine: A psychoactive research chemical with a fluorine atom on the phenyl ring.
4-Fluoroethylphenidate: Another stimulant with a fluorine atom on the phenyl ring.
Uniqueness
4-Fluorophenyl methylphenylphosphinate is unique due to its combination of a fluorine atom and a phosphinate group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
81542-83-8 |
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Molecular Formula |
C13H12FO2P |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
1-fluoro-4-[methyl(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H12FO2P/c1-17(15,13-5-3-2-4-6-13)16-12-9-7-11(14)8-10-12/h2-10H,1H3 |
InChI Key |
AJBBGWBRYYUSBL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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